molecular formula C6H6N4O B12854123 Oxazolo[5,4-d]pyrimidine-5-methanamine

Oxazolo[5,4-d]pyrimidine-5-methanamine

Cat. No.: B12854123
M. Wt: 150.14 g/mol
InChI Key: GRJPQYHTVHZOMA-UHFFFAOYSA-N
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Description

Oxazolo[5,4-d]pyrimidine-5-methanamine is a heterocyclic compound that features both oxazole and pyrimidine rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[5,4-d]pyrimidine-5-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-d]pyrimidine-5-methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, and sodium ethoxide . Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[5,4-d]pyrimidine-5-methanamine is unique due to its specific structural configuration, which allows it to interact with a diverse range of molecular targets. Its potential as a kinase inhibitor and its activity against VEGFR-2 distinguish it from other similar compounds .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

[1,3]oxazolo[5,4-d]pyrimidin-5-ylmethanamine

InChI

InChI=1S/C6H6N4O/c7-1-5-8-2-4-6(10-5)11-3-9-4/h2-3H,1,7H2

InChI Key

GRJPQYHTVHZOMA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)CN)OC=N2

Origin of Product

United States

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